

An In-depth Technical Guide to 4-(Chloromethyl)benzamide

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Compound of Interest

Compound Name: **4-(Chloromethyl)benzamide**

Cat. No.: **B182451**

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CAS Number: 84545-14-2

Introduction

4-(Chloromethyl)benzamide is a functionalized aromatic compound belonging to the benzamide class. Its structure incorporates a reactive benzylic chloride group, making it a valuable and versatile intermediate in organic synthesis. While not extensively studied for its own biological activity, its utility lies in its ability to serve as a key building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of the benzamide moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and potential applications for researchers in drug discovery and chemical development.

Physicochemical and Safety Data

The fundamental properties of **4-(Chloromethyl)benzamide** are summarized below. Data is compiled from chemical supplier databases and safety data sheets (SDS).

Physicochemical Properties

Property	Value	Source(s)
CAS Number	84545-14-2	N/A
Molecular Formula	C ₈ H ₈ CINO	[1] [2]
Molecular Weight	169.61 g/mol	[1] [2]
Appearance	White to off-white solid/powder	[3]
Boiling Point	327.4 °C at 760 mmHg (Predicted)	[1]
Density	1.248 g/cm ³ (Predicted)	[1]
Flash Point	151.8 °C (Predicted)	[1]
Storage Temperature	Inert atmosphere, Room Temperature	[1]

Spectroscopic Data

While extensive peer-reviewed spectral data is not readily available, the following table summarizes expected and reported spectral information.

Spectrum Type	Expected/Reported Data	Source(s)
¹ H NMR	Predicted δ (ppm) in CDCl ₃ : ~7.8 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~6.0 (br s, 2H, -NH ₂), ~4.6 (s, 2H, -CH ₂ Cl)	N/A
¹³ C NMR	Predicted δ (ppm) in CDCl ₃ : ~168 (C=O), ~142 (Ar-C), ~133 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~45 (-CH ₂ Cl)	N/A
Mass Spectrum	Data available in spectral databases (GC-MS). Expected m/z: 169 [M ⁺], 171 [M+2 ⁺] due to ³⁵ Cl/ ³⁷ Cl isotope pattern.	[1]
Infrared (IR)	Data available in spectral databases (Vapor Phase). Expected peaks (cm ⁻¹): ~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1400-1200 (C-N stretch), ~800-600 (C-Cl stretch).	[1]

Safety and Handling

4-(Chloromethyl)benzamide is classified as an irritant and requires careful handling in a laboratory setting.[\[1\]](#) All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Hazard Class	GHS Statements	Precautionary Measures	Source(s)
Irritant	H302: Harmful if swallowed. H341: Suspected of causing genetic defects.	P201: Obtain special instructions before use. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/clothing/eye protection. P308+P313: IF exposed or concerned: Get medical advice/attention. P405: Store locked up.	[4]
Incompatibilities	Strong oxidizing agents, Strong reducing agents, Strong bases.	Avoid contact with incompatible materials. Store in a tightly closed, dry container.	[5][6]
First Aid	IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes.	Remove contaminated clothing. Seek immediate medical attention if irritation persists or if exposed or concerned.	[4][5]

Synthesis and Reactivity

4-(Chloromethyl)benzamide is typically synthesized from its corresponding acyl chloride precursor. Its primary utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions.

Representative Synthesis Protocol: Ammonolysis of 4-(Chloromethyl)benzoyl Chloride

This protocol describes a representative method for the synthesis of **4-(Chloromethyl)benzamide** based on the well-established reaction of an acyl chloride with ammonia.^[2] The precursor, 4-(Chloromethyl)benzoyl chloride (CAS 876-08-4), is commercially available.^{[3][7]}

Materials:

- 4-(Chloromethyl)benzoyl chloride (1.0 eq)
- Concentrated aqueous ammonia (NH_4OH , ~28-30%) (excess, ~10 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Chloromethyl)benzoyl chloride (1.0 eq) in a suitable anhydrous solvent like DCM or THF (~5-10 mL per gram of starting material).
- Cool the flask to 0 °C in an ice-water bath.
- While stirring vigorously, add excess concentrated aqueous ammonia dropwise to the solution. The addition is exothermic and should be performed slowly to maintain the temperature below 10 °C. A white precipitate of the product will form immediately.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material (acyl chloride) is fully consumed.
- Filter the resulting suspension through a Büchner funnel to collect the crude white solid.
- Wash the solid with cold deionized water to remove ammonium salts, followed by a small amount of cold solvent (DCM or THF) to remove any unreacted starting material.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **4-(Chloromethyl)benzamide**.
- Dry the purified product under vacuum.

Synthetic Utility: A Building Block for Amine Derivatives

The chloromethyl group is a versatile handle for introducing the benzamide scaffold. A common application is the reaction with primary or secondary amines to form 4-(aminomethyl)benzamide derivatives, which have been investigated as potential therapeutic agents.^[8]

Representative Protocol: Synthesis of N-Substituted 4-(Aminomethyl)benzamide

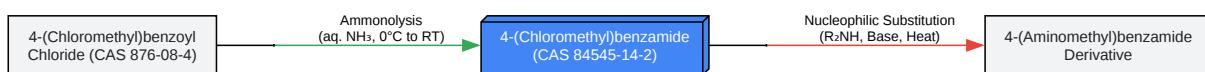
- Dissolve **4-(Chloromethyl)benzamide** (1.0 eq) and a desired primary or secondary amine (1.1-1.5 eq) in a polar aprotic solvent such as acetonitrile or DMF.
- Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K_2CO_3) (1.5-2.0 eq), to the mixture.
- Heat the reaction mixture at 50-80 °C and stir for 4-12 hours, monitoring by TLC.
- Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product via column chromatography or recrystallization.

Logical and Experimental Workflows

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from the commercially available precursor to a derivatized product, highlighting the role of **4-(Chloromethyl)benzamide** as a key intermediate.

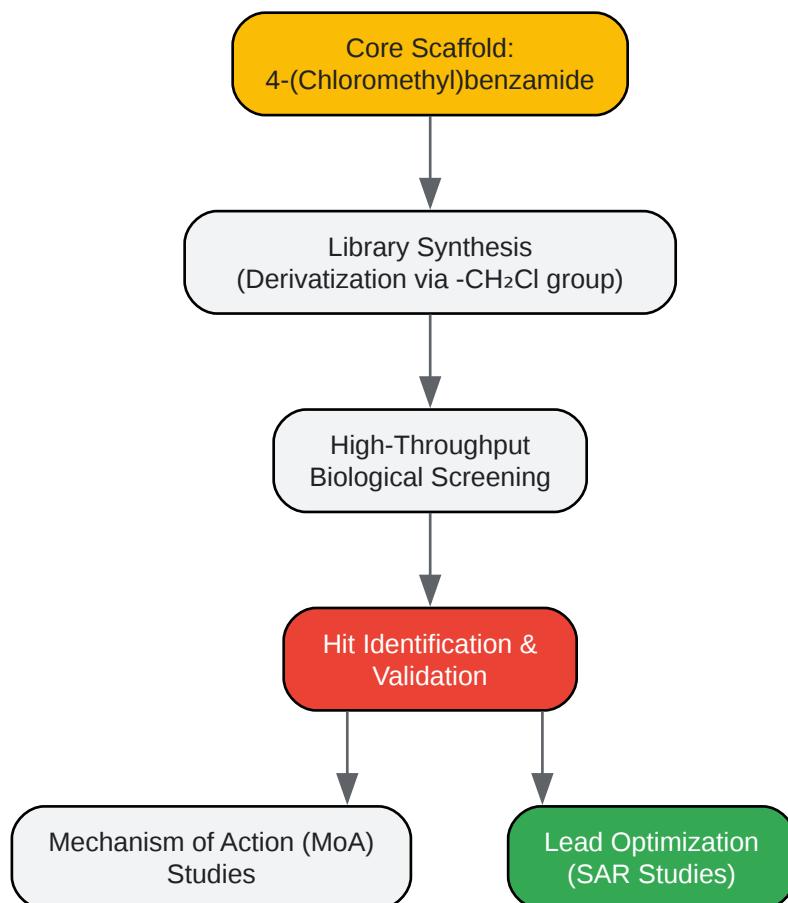


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Caption: Synthetic pathway for **4-(Chloromethyl)benzamide** and its subsequent derivatization.

Research and Development Workflow

As a versatile chemical intermediate, **4-(Chloromethyl)benzamide** is an ideal starting point for discovery campaigns. The diagram below outlines a typical workflow for synthesizing and evaluating a library of derivatives based on this core.



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Caption: A typical drug discovery workflow starting from the **4-(Chloromethyl)benzamide** scaffold.

Applications in Research and Drug Discovery

While direct biological data for **4-(Chloromethyl)benzamide** is scarce, the broader benzamide class is of significant interest in medicinal chemistry. Derivatives have been reported to exhibit a wide range of activities, suggesting that compounds synthesized from **4-(Chloromethyl)benzamide** could be valuable for screening in these areas.

Potential Therapeutic Areas for Derivatives

Therapeutic Area	Target/Mechanism of Related Benzamides	Potential Application for Derivatives	Source(s)
Oncology	Inhibition of DNA Methyltransferases (DNMTs); Inhibition of Hedgehog Signaling Pathway.	Development of novel epigenetic modulators or signaling pathway inhibitors for various cancers.	[9]
Metabolic Disease	Antagonism of Peroxisome Proliferator-Activated Receptor Delta (PPAR δ).	Tools for studying metabolic regulation and potential therapeutics for metabolic disorders.	
Infectious Disease	Antifungal activity against phytopathogens; Antiviral activity (Ebola, Marburg virus entry inhibitors).	Development of new agrochemical fungicides or novel antiviral agents.	[8][10]
Neuroscience	Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) by benzamide riboside analogues.	Exploration of neuroprotective or neuro-oncological agents.	

This compound's primary role is as a reactive intermediate. For example, its precursor, 4-(chloromethyl)benzoyl chloride, has been used as an initiator for atom transfer radical polymerization (ATRP) and in the solid-phase synthesis of the anticancer agent imatinib.[\[7\]](#) This highlights the utility of the 4-(chloromethyl)benzoyl moiety in both materials science and medicinal chemistry.

Conclusion

4-(Chloromethyl)benzamide (CAS 84545-14-2) is a chemical intermediate of significant value to the research and development community. Its bifunctional nature, combining a stable benzamide core with a reactive benzylic chloride handle, makes it an ideal starting material for the synthesis of compound libraries targeting a diverse range of biological endpoints. While safety precautions are necessary for its handling, its synthetic versatility ensures its continued relevance in the discovery of novel pharmaceuticals, agrochemicals, and advanced materials. The protocols and data presented in this guide offer a foundational resource for scientists looking to incorporate this valuable building block into their research programs.

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